molecular formula C16H24N2O4S B4749680 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide

Cat. No. B4749680
M. Wt: 340.4 g/mol
InChI Key: OKLQYXVQIPYYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. TMB-8 is a sulfonamide derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. It binds to the calcium channel and prevents the opening of the channel, thereby reducing the influx of calcium ions. This mechanism of action has been found to be effective in various cellular processes, including muscle contraction, secretion, and gene expression.
Biochemical and Physiological Effects:
2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, insulin secretion, and neurotransmitter release. 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has several advantages for lab experiments. It is a potent and selective calcium channel blocker that can be used to study the role of calcium in various cellular processes. 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is also stable and can be stored for long periods without degradation. However, 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has some limitations for lab experiments. It has been found to be toxic to some cell types, and its effects on other cellular processes are not well understood.

Future Directions

There are several future directions for the use of 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in scientific research. One potential future direction is the use of 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in the treatment of cancer. 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been found to induce apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another potential future direction is the use of 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in the treatment of inflammatory diseases. 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been found to have anti-inflammatory properties, and further research is needed to determine its potential as an anti-inflammatory agent. Additionally, future research could focus on the development of new calcium channel blockers based on the structure of 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, which could have improved efficacy and fewer side effects.
Conclusion:
2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, also known as 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, is a chemical compound that has been widely used in scientific research. 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is a potent and selective calcium channel blocker that has been found to have various biochemical and physiological effects. 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has several advantages for lab experiments, including its stability and selectivity, but it also has some limitations, including toxicity to some cell types. Future research on 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide could focus on its potential as a cancer treatment, anti-inflammatory agent, and the development of new calcium channel blockers based on its structure.

Scientific Research Applications

2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been widely used in scientific research as a calcium channel blocker. It has been found to inhibit the influx of calcium ions into cells, which can affect various cellular processes such as muscle contraction, secretion, and gene expression. 2,4,6,N-Tetramethyl-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has also been used as a tool to study the role of calcium in various physiological processes, including platelet aggregation, insulin secretion, and neurotransmitter release.

properties

IUPAC Name

N,2,4,6-tetramethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12-9-13(2)16(14(3)10-12)23(20,21)17(4)11-15(19)18-5-7-22-8-6-18/h9-10H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLQYXVQIPYYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,4,6-tetramethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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